1-Cyclopropyl-2-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-methylpiperidin-4-amine is a compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-methylpiperidin-4-amine can be achieved through several methods. One common approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl₂), which avoids the need for classical N-protection/O-activation/cyclization/deprotection sequences .
Industrial Production Methods
Industrial production of piperidine derivatives often involves continuous flow reactions, which provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . These methods are scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-methylpiperidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidines .
Scientific Research Applications
1-Cyclopropyl-2-methylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Cyclopropyl-2-methylpiperidin-4-amine can be compared with other piperidine derivatives, such as:
1-Cyclopropyl-N-methylpiperidin-4-amine: Similar in structure but with different substituents, leading to varied biological activities.
N-cyclopropyl-4-[4-(3,4-dichlorophenyl)-2-(1-methylpiperidin-4-yl)-1-propylimidazol-5-yl]pyrimidin-2-amine: Another piperidine derivative with distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-cyclopropyl-2-methylpiperidin-4-amine |
InChI |
InChI=1S/C9H18N2/c1-7-6-8(10)4-5-11(7)9-2-3-9/h7-9H,2-6,10H2,1H3 |
InChI Key |
QNCFUUKHWILSKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.